molecular formula C10H13N3S B1483778 3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine CAS No. 1871717-73-5

3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1483778
CAS No.: 1871717-73-5
M. Wt: 207.3 g/mol
InChI Key: HSFLSPYSRZSMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .


Synthesis Analysis

There is a four-step synthesis of methiopropamine, a similar compound to thiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecular formula of Thiopropamine is C7H11NS and its molar mass is 141.23 g·mol −1 .


Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .


Physical and Chemical Properties Analysis

Thiopropamine has a molecular weight of 141.24 and is a liquid at room temperature .

Scientific Research Applications

Generation of Structurally Diverse Libraries

Roman (2013) outlined a method using a related compound as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach highlighted the versatility of thiophene-based precursors in synthesizing dithiocarbamates, thioethers, and various heterocyclic compounds, including pyrazolines, pyridines, and benzodiazepines, showcasing their broad applicability in organic synthesis and potential for discovering new chemical entities (G. Roman, 2013).

Synthesis and Characterization of Hydroxy Pyrazolines

Parveen et al. (2008) demonstrated the synthesis and characterization of hydroxy pyrazolines from a thiophene-containing precursor. This work underscores the importance of thiophene derivatives in synthesizing novel organic molecules with potential applications in developing new materials and biologically active compounds (Humaira Parveen, P. F. Iqbal, A. Azam, 2008).

Antimicrobial Activity of Novel Chitosan Schiff Bases

Hamed et al. (2020) synthesized and characterized three heteroaryl pyrazole derivatives, including a thiophene-based compound, and their chitosan Schiff bases, demonstrating selective antimicrobial activity. This research highlights the potential of thiophene-based pyrazoles in biomedical applications, particularly in developing new antimicrobial agents (A. Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, M. Elsabee, 2020).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Aly and El-Mohdy (2015) explored the modification of radiation-induced hydrogels with various amines, including a thiophene-containing amine, to enhance their swelling properties and thermal stability. This work suggests the utility of thiophene derivatives in modifying polymers for potential medical applications, such as drug delivery systems (H. M. Aly, H. L. A. El-Mohdy, 2015).

Antidepressant Activity of Pyrazole Derivatives

Mathew et al. (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity properties. Their findings contribute to the understanding of thiophene-based pyrazoles' therapeutic potential as antidepressants (B. Mathew, J. Suresh, S. Anbazhagan, 2014).

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Safety and Hazards

The safety information for thiopropamine indicates that it is dangerous, with hazard statements including H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Properties

IUPAC Name

3-(4-thiophen-2-ylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c11-4-2-5-13-8-9(7-12-13)10-3-1-6-14-10/h1,3,6-8H,2,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFLSPYSRZSMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN(N=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.